molecular formula C8H18ClO3PS B13986391 Dibutoxyphosphoryl thiohypochlorite CAS No. 58293-33-7

Dibutoxyphosphoryl thiohypochlorite

Cat. No.: B13986391
CAS No.: 58293-33-7
M. Wt: 260.72 g/mol
InChI Key: OTSVSHNHOYAESR-UHFFFAOYSA-N
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Description

Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C4H9O)2P(O)H+S2Cl2(C4H9O)2P(O)SCl+HCl\text{(C}_4\text{H}_9\text{O)}_2\text{P(O)H} + \text{S}_2\text{Cl}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{P(O)SCl} + \text{HCl} (C4​H9​O)2​P(O)H+S2​Cl2​→(C4​H9​O)2​P(O)SCl+HCl

This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.

    Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.

    Reduction: Dibutoxyphosphoryl thiol.

    Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphite: Similar in structure but lacks the sulfur atom.

    Dibutoxyphosphoryl chloride: Similar but without the sulfur component.

    Dibutoxyphosphoryl sulfoxide: An oxidized form of dibutoxyphosphoryl thiohypochlorite.

Uniqueness

This compound is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

58293-33-7

Molecular Formula

C8H18ClO3PS

Molecular Weight

260.72 g/mol

IUPAC Name

dibutoxyphosphoryl thiohypochlorite

InChI

InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3

InChI Key

OTSVSHNHOYAESR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)SCl

Origin of Product

United States

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